2-Nitro-4-(trifluoromethyl)phenol physical properties
2-Nitro-4-(trifluoromethyl)phenol physical properties
The following technical guide details the physical properties, synthesis, and characterization of 2-Nitro-4-(trifluoromethyl)phenol .
CAS Registry Number: 400-99-7 Formula: C₇H₄F₃NO₃ Molecular Weight: 207.11 g/mol [1]
Executive Summary
2-Nitro-4-(trifluoromethyl)phenol is a specialized fluorinated aromatic intermediate used primarily in the synthesis of agrochemicals (herbicides, pesticides) and pharmaceutical compounds.[2] Characterized by the presence of a strong electron-withdrawing trifluoromethyl group (-CF₃) para to the hydroxyl group and a nitro group (-NO₂) in the ortho position, this compound exhibits significantly enhanced acidity compared to phenol and distinct lipophilic properties.
This guide provides a rigorous analysis of its physicochemical properties, validated synthesis protocols, and analytical signatures to support researchers in drug discovery and material science.
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models.
| Property | Value | Condition / Note |
| Physical State | Liquid (supercooled) or Low-Melting Solid | Clear, light yellow to dark brown oil. |
| Boiling Point | 92–94 °C | @ 12 mmHg (Vacuum Distillation) [1] |
| Density | 1.473 g/mL | @ 25 °C [1] |
| Refractive Index | [1] | |
| Acidity (pKa) | 5.53 ± 0.14 (Predicted) | Significantly more acidic than phenol (pKa 10) due to -NO₂ and -CF₃ groups. |
| LogP (Octanol/Water) | ~2.84 | Indicates moderate lipophilicity; suitable for membrane permeability studies. |
| Solubility | Soluble | Methanol, Ethanol, Ether, Chloroform, DMSO. |
| Solubility | Sparingly Soluble | Water (Acidic pH); Soluble in alkaline aqueous solutions (forming phenolate). |
Structural Analysis & Acidity
The acidity of 2-Nitro-4-(trifluoromethyl)phenol is driven by the synergistic electron-withdrawing effects of the substituents:
-
Inductive Effect (-I): The -CF₃ group at the para position strongly pulls electron density through the
-framework, stabilizing the phenoxide anion. -
Resonance Effect (-R): The -NO₂ group at the ortho position allows for resonance delocalization of the negative charge on the phenoxide oxygen.
-
Intramolecular Hydrogen Bonding: A weak hydrogen bond often forms between the phenolic hydrogen and the nitro group oxygen, which can influence proton dissociation kinetics.
Synthesis & Purification Protocol
Objective: Preparation of high-purity 2-Nitro-4-(trifluoromethyl)phenol via Nucleophilic Aromatic Substitution (
Reaction Mechanism
The synthesis typically involves the hydrolysis of 1-chloro-2-nitro-4-(trifluoromethyl)benzene (also known as 4-chloro-3-nitrobenzotrifluoride). The highly electron-deficient ring facilitates the displacement of the chloride ion by a hydroxide nucleophile.
Experimental Workflow
Reagents:
-
Starting Material: 1-Chloro-2-nitro-4-(trifluoromethyl)benzene
-
Solvent: DMSO (Dimethyl sulfoxide) or aqueous NaOH
-
Reagent: Sodium Hydroxide (NaOH)[3]
-
Workup: Hydrochloric Acid (HCl), Diethyl Ether, Magnesium Sulfate (
)
Step-by-Step Protocol: [2]
-
Dissolution: Dissolve 1.0 eq of 1-chloro-2-nitro-4-(trifluoromethyl)benzene in DMSO.
-
Nucleophilic Attack: Add aqueous NaOH (2.5 eq) dropwise while maintaining the temperature between 60–80 °C. The solution will turn dark (formation of phenolate).
-
Completion: Monitor via TLC (Hexane:EtOAc 8:2) until starting material is consumed (~4–6 hours).
-
Acidification: Cool the mixture to 0 °C and carefully acidify with concentrated HCl to pH 1. The product will separate as an oil.
-
Extraction: Extract the aqueous layer with Diethyl Ether (
mL). -
Drying: Wash combined organic layers with brine, dry over anhydrous
, and filter. -
Purification: Concentrate under reduced pressure. Purify the crude oil via vacuum distillation (bp 92–94 °C @ 12 mmHg) to obtain the pure product.
Process Flow Diagram
Caption: Workflow for the conversion of chlorobenzene precursor to the target phenol via hydrolytic substitution.
Analytical Characterization
To validate the identity of the synthesized compound, compare spectral data against the following characteristic signatures.
Nuclear Magnetic Resonance (NMR)
The
-
Solvent:
[4] - 10.5–11.0 ppm (s, 1H): Phenolic -OH (Broad, shifts with concentration/solvent).
-
~8.4 ppm (d,
Hz, 1H): H3 proton. Located between -NO₂ and -CF₃ groups (most deshielded). -
~7.8 ppm (dd,
Hz, 1H): H5 proton. Para to the nitro group. -
~7.3 ppm (d,
Hz, 1H): H6 proton. Ortho to the hydroxyl group.
Infrared Spectroscopy (FT-IR)
-
3200–3500 cm⁻¹: O-H stretching (broad, hydrogen-bonded).
-
1530–1550 cm⁻¹: Asymmetric N-O stretch (Nitro group).
-
1340–1360 cm⁻¹: Symmetric N-O stretch.
-
1100–1300 cm⁻¹: C-F stretching (Strong, multiple bands characteristic of -CF₃).
Safety & Handling (GHS)
Signal Word: WARNING
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation or moisture absorption. Keep away from strong bases and oxidizing agents.
References
-
Sigma-Aldrich . 2-Nitro-4-(trifluoromethyl)phenol Product Specification & MSDS. Retrieved from .
-
PrepChem . Synthesis of 2-nitro-4-(trifluoromethyl)phenol. Retrieved from .
-
PubChem . Compound Summary: 2-Nitro-4-(trifluoromethyl)phenol (CID 9816). Retrieved from .
